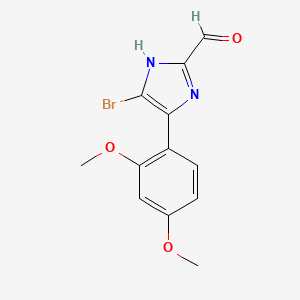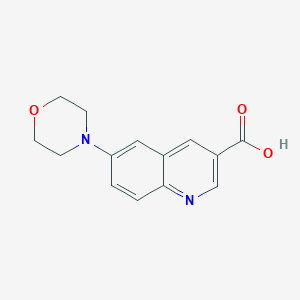
5-Bromo-4-(2,4-dimethoxyphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(2,4-dimethoxyphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position, a 2,4-dimethoxyphenyl group at the 4th position, and an aldehyde group at the 2nd position of the imidazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2,4-dimethoxyphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by bromination and formylation reactions . The reaction conditions are usually mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(2,4-dimethoxyphenyl)imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 5-Bromo-4-(2,4-dimethoxyphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(2,4-dimethoxyphenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-4-(2,4-dimethoxyphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(2,4-dimethoxyphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-imidazole: Lacks the 2,4-dimethoxyphenyl group and the aldehyde group.
2,4,5-Triphenyl imidazole: Contains phenyl groups instead of the bromine and dimethoxyphenyl groups.
N-(4-ethoxyphenyl)-1H-imidazol-4-amine: Contains an ethoxyphenyl group and an amine group instead of the bromine and aldehyde groups.
Uniqueness
5-Bromo-4-(2,4-dimethoxyphenyl)imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the 2,4-dimethoxyphenyl group enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C12H11BrN2O3 |
|---|---|
Poids moléculaire |
311.13 g/mol |
Nom IUPAC |
5-bromo-4-(2,4-dimethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O3/c1-17-7-3-4-8(9(5-7)18-2)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
KPYCSPYBBOZVNK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=C(NC(=N2)C=O)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)

![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)






![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)

